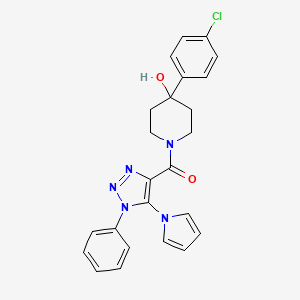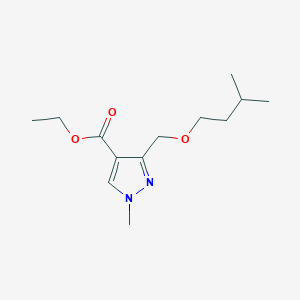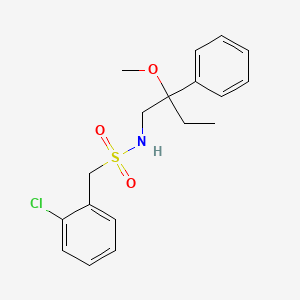![molecular formula C22H16Cl2INO2 B2640827 (E)-1-[3-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(4-iodoanilino)prop-2-en-1-one CAS No. 478040-36-7](/img/structure/B2640827.png)
(E)-1-[3-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(4-iodoanilino)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-[3-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(4-iodoanilino)prop-2-en-1-one, commonly referred to as DMI-1, is a synthetic organic compound derived from the class of phenylpropene derivatives. It has been studied for its potential therapeutic effects in a variety of diseases, including cancer, Alzheimer's, and Parkinson's. DMI-1 is an important research tool in the field of biochemistry, as it is a potent inhibitor of protein kinases, a group of enzymes involved in the regulation of various cellular processes.
Aplicaciones Científicas De Investigación
Environmental Phenols and Human Exposure
Exposure Assessment in Pregnant Women : Mortensen et al. (2014) assessed exposure to various environmental phenols, including dichlorophenols, in pregnant women. This study was part of the National Children's Study and aimed to understand the exposure levels of different populations to environmental chemicals (Mortensen et al., 2014).
Dietary Exposure and Contaminant Transfer : Fujii et al. (2014) investigated human exposure to phenolic and methoxylated organohalogen contaminants, analyzing their concentrations in breast milk and serum to understand dietary intakes and their potential effects (Fujii et al., 2014).
Benzophenone-type UV Filters in Chinese Young Adults : Gao et al. (2015) measured concentrations of Benzophenone (BP)-type UV filters in urine samples from Chinese young adults, providing insight into widespread exposure to these compounds (Gao et al., 2015).
Health Implications and Metabolism
Metabolic and Health Effects : Studies like those conducted by Ye et al. (2005) and others have focused on the quantification and metabolic pathways of phenolic compounds in humans, shedding light on how these compounds are processed and their potential biological activities (Ye et al., 2005).
Allergic Reactions and Toxicity : Case reports and studies on specific phenolic compounds, such as those by Caruana et al. (2011), highlight the potential for allergic contact dermatitis and other adverse reactions following exposure to compounds used in consumer products (Caruana et al., 2011).
Exposure to Phenols in Children and Adolescents : Frederiksen et al. (2013) analyzed the urinary excretion of bisphenol A (BPA) and other phenols in Danish children, providing data on exposure levels and potential health concerns (Frederiksen et al., 2013).
Propiedades
IUPAC Name |
(E)-1-[3-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(4-iodoanilino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2INO2/c23-17-5-4-16(21(24)13-17)14-28-20-3-1-2-15(12-20)22(27)10-11-26-19-8-6-18(25)7-9-19/h1-13,26H,14H2/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDWSCWQBMBCSW-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)C(=O)C=CNC3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)C(=O)/C=C/NC3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-({[1,1'-biphenyl]-4-yl}formamido)acetate](/img/structure/B2640752.png)


![3-[(2,4-Difluorophenyl)formamido]propanoic acid](/img/structure/B2640756.png)
![N-[3-[2-(3-Bromo-4-fluorophenyl)morpholin-4-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2640758.png)
![Ethyl 2-[2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2640759.png)
![5-bromo-N-(4,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2640760.png)

![2-Chloro-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone](/img/structure/B2640762.png)
![2-{[3,5-dimethyl-1-(3-methylbutanoyl)-1H-pyrazol-4-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2640763.png)
![4-chloro-2-{(E)-[(4-chlorophenyl)imino]methyl}phenol](/img/structure/B2640764.png)
![Ethyl 5-[({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)methyl]-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2640765.png)